3-(2-Bromo-4-isopropylphenoxy)azetidine

Vue d'ensemble

Description

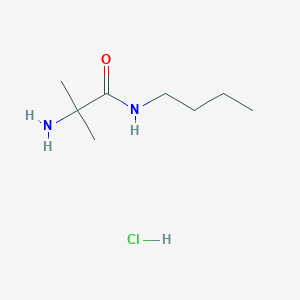

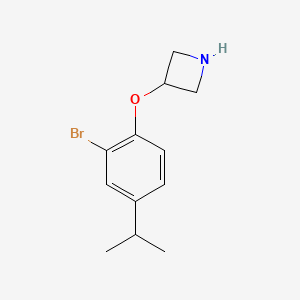

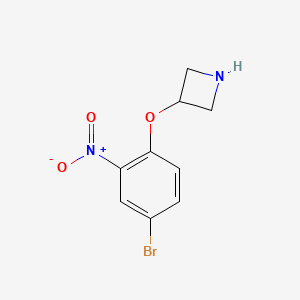

3-(2-Bromo-4-isopropylphenoxy)azetidine is a chemical compound with the formula C₁₂H₁₆BrNO . It is categorized as an intermediate .

Molecular Structure Analysis

The molecular structure of 3-(2-Bromo-4-isopropylphenoxy)azetidine includes a bromine atom, an isopropyl group, and a phenoxy group attached to an azetidine ring . The molecular weight of this compound is 270.17 .Physical And Chemical Properties Analysis

3-(2-Bromo-4-isopropylphenoxy)azetidine has a molecular formula of C12H16BrNO . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Medicine: Polyamine Synthesis

3-(2-Bromo-4-isopropylphenoxy)azetidine: is utilized in the synthesis of polyamines through anionic and cationic ring-opening polymerization . These polyamines have significant applications in medicine, such as in the development of non-viral gene transfection methods, which are crucial for gene therapy treatments.

Agriculture: Pesticide Development

In agriculture, this compound can be a precursor in the synthesis of novel pesticides. Its bromine and azetidine functional groups make it a candidate for creating compounds that could act as growth regulators or herbicides .

Material Science: Polymer Research

The azetidine ring in 3-(2-Bromo-4-isopropylphenoxy)azetidine offers a strain-driven character that is beneficial in the development of new polymers with unique properties, such as increased durability or specialized conductivity .

Environmental Science: Adsorption Materials

This compound’s structural features make it suitable for creating materials that can adsorb pollutants or greenhouse gases. Its incorporation into polymers could lead to the development of more efficient CO2 capture materials .

Biochemistry: Antibacterial Coatings

The ring-strained nitrogen in 3-(2-Bromo-4-isopropylphenoxy)azetidine is used to create polymers with antibacterial and antimicrobial coatings. These coatings are particularly useful in healthcare settings to prevent the spread of infections .

Pharmacology: Drug Discovery

In pharmacology, the azetidine ring is a valuable scaffold for drug discovery. It is found in bioactive molecules and can be used to create new medicinal compounds with potential therapeutic applications .

Analytical Chemistry: Chelation Agents

The compound’s ability to act as a chelating agent makes it useful in analytical chemistry for purifying samples or removing specific ions from solutions, which is essential in various analytical procedures .

Chemical Engineering: Process Optimization

Finally, in chemical engineering, 3-(2-Bromo-4-isopropylphenoxy)azetidine can be used to optimize chemical processes. Its unique reactivity could lead to more efficient synthesis routes for complex chemicals .

Safety and Hazards

Orientations Futures

Azetidines, including 3-(2-Bromo-4-isopropylphenoxy)azetidine, have received special attention in medicinal chemistry due to their promising biological activity . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on overcoming the challenges associated with their synthesis and expanding their applications .

Propriétés

IUPAC Name |

3-(2-bromo-4-propan-2-ylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8(2)9-3-4-12(11(13)5-9)15-10-6-14-7-10/h3-5,8,10,14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFFKCILYHFUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC2CNC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Benzyloxy)ethyl]pyrrolidine](/img/structure/B1525144.png)

![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525146.png)

![2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1525147.png)

![4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1525148.png)

![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)

![4-[(5-Bromo-2-pyridinyl)amino]-2-butanol](/img/structure/B1525156.png)

![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)